4-Cyano-2-methoxyphenyl acetate
Description
4-Cyano-2-methoxyphenyl acetate is a substituted phenyl acetate derivative characterized by a cyano (-CN) group at the para position and a methoxy (-OCH₃) group at the ortho position of the benzene ring. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol. This compound is primarily recognized as a synthetic intermediate or impurity in pharmaceutical production, notably in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease and heart failure .
The acetate ester group (-OAc) enhances its solubility in organic solvents, while the electron-withdrawing cyano group and electron-donating methoxy group influence its reactivity and stability. These substituents also affect its chromatographic behavior, making it a critical marker in quality control during drug manufacturing .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(4-cyano-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,1-2H3 |
InChI Key |
DDMABCQEXXTERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares 4-cyano-2-methoxyphenyl acetate with three analogs, highlighting structural differences and their implications:
Key Observations:
- Electron Effects: The cyano group in 4-cyano-2-methoxyphenyl acetate increases the compound’s polarity and acidity compared to the chloro-methyl analog, which is more lipophilic due to the -Cl and -CH₃ groups .
- Stability: The methoxy group in 4-cyano-2-methoxyphenyl acetate provides steric hindrance, improving stability under basic conditions relative to 2-cyanoethyl acetate, which is prone to hydrolysis .
- Reactivity : The aldehyde group in 4-formyl-3-methoxybenzamide makes it more reactive in nucleophilic additions compared to the ester-functionalized analogs .
Chromatographic Behavior
- Retention Time: The polar cyano group in 4-cyano-2-methoxyphenyl acetate results in shorter retention times in reverse-phase HPLC compared to the chloro-methyl analog .
- Detection Sensitivity: Its UV absorbance at 254 nm (due to the cyano group) allows for sensitive detection, unlike non-UV-active analogs like 2-cyanoethyl acetate .
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